4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1159988-50-7
VCID: VC13282203
InChI: InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole

CAS No.: 1159988-50-7

Cat. No.: VC13282203

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole - 1159988-50-7

Specification

CAS No. 1159988-50-7
Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole
Standard InChI InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20)
Standard InChI Key SNPDWSBWLYODCV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl
Canonical SMILES COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole is defined by the following identifiers:

  • CAS Registry Number: 1159988-50-7

  • Molecular Formula: C17H15ClN2O2\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2

  • SMILES: ClC=1C(=NNC1C2=CC(OC)=CC=C2)C3=CC(OC)=CC=C3

  • InChI Key: SNPDWSBWLYODCV-UHFFFAOYSA-N

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 5 with 3-methoxyphenyl groups and at position 4 with a chlorine atom . The methoxy groups (-OCH₃) enhance electron donation, influencing reactivity and interaction with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight314.77 g/mol
Hydrogen Bond Acceptors3
Polar Surface Area28.42 Ų
Calculated logP~6.5 (estimated from analogs)

Synthesis and Preparation

Table 2: Representative Synthesis Steps for Pyrazole Analogs

StepReaction TypeReagents/ConditionsYield
1Pyrazole ring formationHydrazine, 1,3-diketone, H₂SO₄60–70%
2ChlorinationCl₂, FeCl₃, 80°C85%
3Methoxyphenyl introduction3-methoxyphenylboronic acid, Pd catalyst75%

Physicochemical Properties

Solubility and Stability

The compound’s low polar surface area (28.42 Ų) and high logP (~6.5) suggest limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability under ambient conditions is inferred from related chlorinated pyrazoles, which are typically shelf-stable but sensitive to prolonged UV exposure .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretching (~3400 cm⁻¹), C-Cl (750 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

  • NMR: 1H^1\text{H}-NMR would show signals for methoxy protons (~3.8 ppm) and aromatic protons (6.5–7.5 ppm) .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Enhances electrophilicity and target binding .

  • Methoxyphenyl Groups: Improve lipid solubility and membrane permeability .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in drug discovery, particularly for optimizing pharmacokinetic properties through modular substitution .

Materials Science

Pyrazole derivatives are explored as ligands in coordination polymers, leveraging their nitrogen donor atoms for metal-organic frameworks (MOFs) .

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